molecular formula C9H10N4O2 B8405702 5,6-Diamino-1-methylquinazolin-2,4-dione

5,6-Diamino-1-methylquinazolin-2,4-dione

Cat. No. B8405702
M. Wt: 206.20 g/mol
InChI Key: SXKPGZKBOFHXQC-UHFFFAOYSA-N
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Patent
US06844435B2

Procedure details

A suspension of 5-amino-1-methyl-6-nitroquinazolin-2,4-dione (400 mg, 1.64 mmol) in MeOH (70 mL) was hydrogenated over 10% Pd/C (150 mg) in a Parr shaker at 50 psi until uptake ceased. The catalyst was removed by filtration and the filtrate concentrated to yield 5,6-diamino-1-methylquinazolin-2,4-dione (350 mg, 99% crude).
Name
5-amino-1-methyl-6-nitroquinazolin-2,4-dione
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:17])[NH:5][C:6](=[O:16])[N:7]2[CH3:15]>CO.[Pd]>[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:17])[NH:5][C:6](=[O:16])[N:7]2[CH3:15]

Inputs

Step One
Name
5-amino-1-methyl-6-nitroquinazolin-2,4-dione
Quantity
400 mg
Type
reactant
Smiles
NC1=C2C(NC(N(C2=CC=C1[N+](=O)[O-])C)=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(NC(N(C2=CC=C1N)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.